

Application Notes and Protocols for PRO-TAC-Mediated Degradation

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Compound of Interest

Compound Name: (S,R,S)-Ahpc-peg4-NH2

Cat. No.: B3067969

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Audience: Researchers, scientists, and drug development professionals.

Introduction

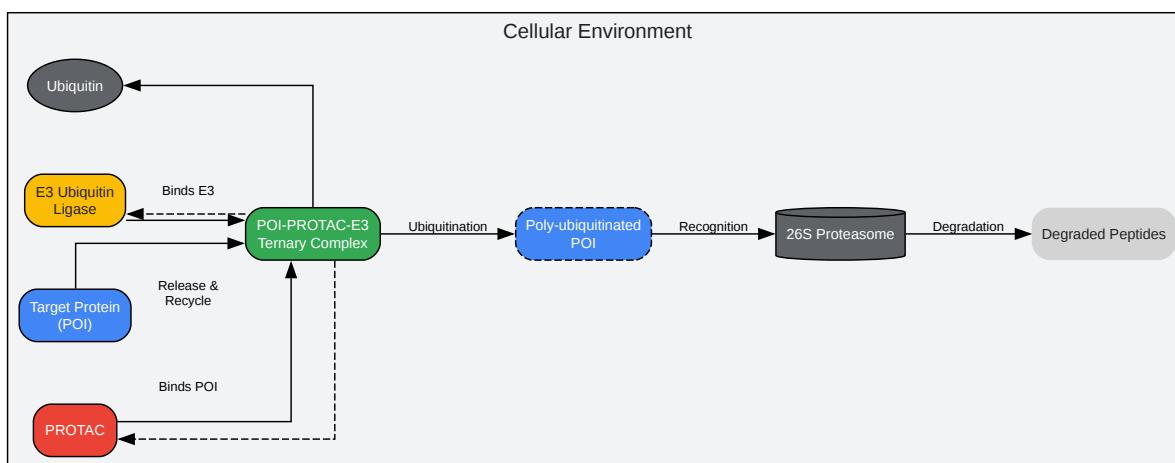
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest (POIs). [1][2] Unlike traditional inhibitors that block a protein's function, PROTACs trigger the complete degradation of the target protein, offering a powerful new modality for therapeutic intervention, especially for previously "undruggable" targets.[2][3]

A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[4][6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for destruction by the 26S proteasome.[6][7] [8] The PROTAC molecule itself is not degraded and can then act catalytically to induce the degradation of multiple target protein molecules.[2][9][10]

Due to this complex, event-driven mechanism of action, a specialized suite of assays is required to characterize a PROTAC's efficacy and guide its development.[1] This document provides a detailed overview of the essential experimental workflows and protocols for the robust evaluation of PROTAC candidates.

PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation.

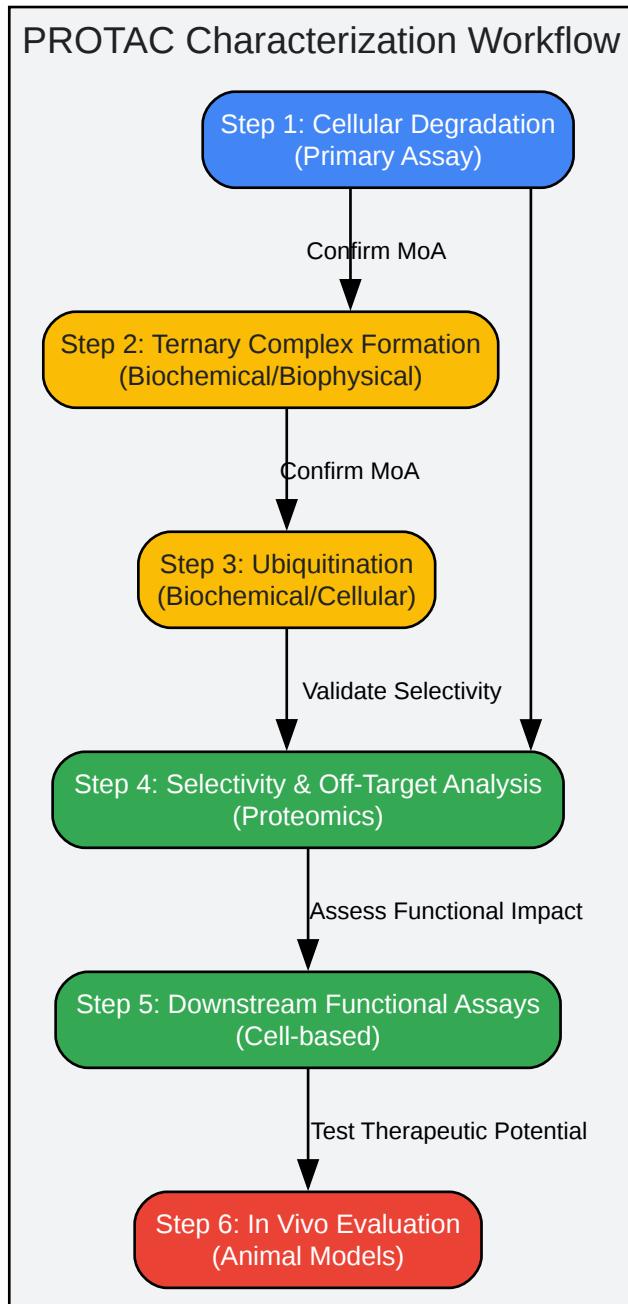


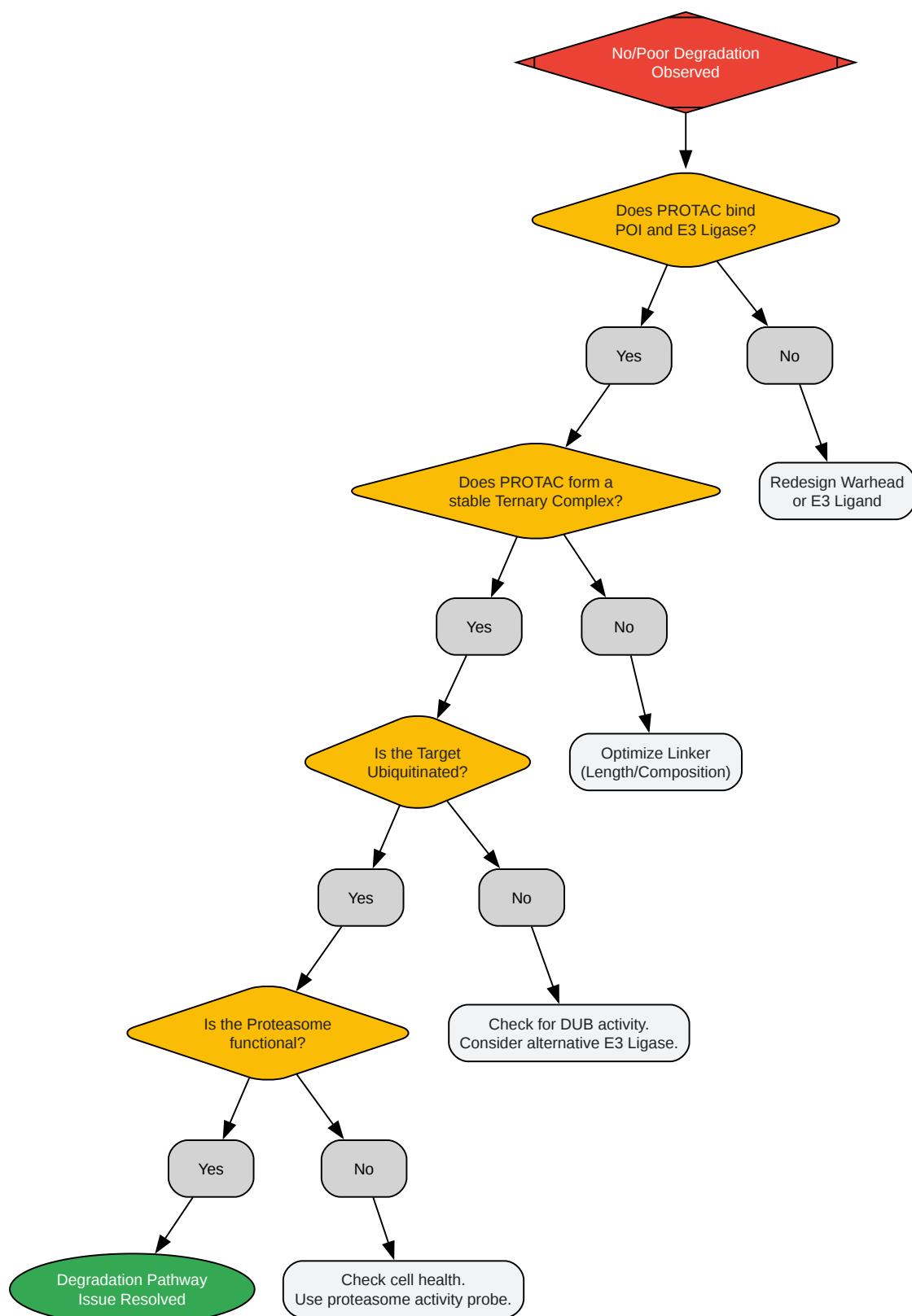
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Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Design and Workflow

A systematic, multi-pronged approach is essential for characterizing PROTACs.^[11] The workflow should assess every step of the degradation pathway, from target engagement to downstream cellular effects. Multiple orthogonal assays are recommended to maximize the chances of success.



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